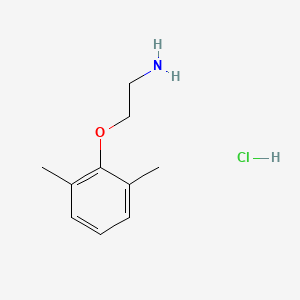

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated precursors with various nucleophiles. For example, the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane involves the reaction of the lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether . Similarly, the synthesis of 1,2-bis(dimethylphosphino)ethane and related compounds is achieved by reacting 1,2-bis(dichlorophosphino)ethane with the appropriate Grignard reagent . These methods suggest that the synthesis of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride could potentially involve a halogenated 2,6-dimethylphenol derivative reacting with an amine, followed by hydrochloride salt formation.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using techniques such as NMR and single-crystal X-ray crystallography. For instance, the structure of 1,2-bis(2,6-dimethylphenylphosphino)ethane was determined and crystallized in the triclinic space group . These techniques could be applied to determine the molecular structure of this compound, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions of related compounds can involve various transformations. For example, the reaction of dimethyl acetylenedicarboxylate with different amines resulted in products with a common methoxycarbonylmethylene structural element, where the carbonyl is hydrogen-bonded with an amino group . This indicates that this compound could also undergo reactions that lead to the formation of hydrogen-bonded structures or other types of intramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the hydrolysis of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane showed that the trans isomer hydrolyzes much faster than the cis compound . This suggests that the stereochemistry of a compound can significantly affect its reactivity. The effective synthesis of 1,2-bis(3,4-dimethylphenyl)ethane by Friedel-Crafts alkylation also highlights the influence of catalysts and additives on the yield and selectivity of reactions . These findings could be relevant when studying the properties and reactivity of this compound.

Scientific Research Applications

Environmental Impact and Toxicology : Research into similar compounds, such as chlorophenols and organochlorine pesticides, reveals concerns regarding their persistence in the environment and potential toxic effects on wildlife and humans. Studies on compounds like 2,4-D (a chlorophenoxy herbicide) and DDT (an organochlorine pesticide) have highlighted their widespread distribution, potential for bioaccumulation, and implications for ecosystem health and human exposure (Zuanazzi, Ghisi, & Oliveira, 2020). These studies underscore the importance of monitoring environmental contaminants and understanding their behavior and breakdown pathways to mitigate adverse effects.

Analytical Detection and Biodegradation : The detection of related compounds in environmental samples and the development of strategies for their biodegradation are critical areas of research. Techniques for analyzing pollutants like novel brominated flame retardants and chlorophenols in various matrices demonstrate the advancement in analytical methodologies and the need for efficient detection systems to assess and manage environmental risks (Zuiderveen, Slootweg, & de Boer, 2020). Furthermore, studies on microbial degradation of pollutants highlight the role of microorganisms in breaking down complex compounds, offering potential pathways for remediating contaminated sites (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Synthesis and Applications in Organic Chemistry : The research on the synthesis and applications of biomass-derived chemicals, such as 5-Hydroxymethylfurfural (HMF), illustrates the potential of using organic compounds as precursors for producing value-added chemicals and materials (Fan, Verrier, Queneau, & Popowycz, 2019). This line of investigation suggests that compounds with structural similarities to 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride could serve as building blocks in synthetic organic chemistry, contributing to the development of sustainable materials and chemicals from renewable resources.

Safety and Hazards

The compound is classified as dangerous according to the GHS05 classification . It can cause eye damage (H318) and should be handled with appropriate safety measures . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(2)10(8)12-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGRMVYRNGLOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313527-92-3 |

Source

|

| Record name | 2-(2-aminoethoxy)-1,3-dimethylbenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)